N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-4-6-15(7-5-14)20-25-21(30-26-20)18-3-2-12-27(22(18)29)13-19(28)24-17-10-8-16(23)9-11-17/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQABLLSGYHKNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.
The molecular formula of this compound is C22H17BrN4O3, with a molecular weight of 465.3 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an acetamide moiety and an oxadiazole ring .
Biological Activity Overview
Research has shown that oxadiazole derivatives exhibit significant biological activities, including:
- Anticancer Activity : Compounds with oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For example, certain oxadiazole derivatives have shown IC50 values in the micromolar range against these cell lines .
- Antimicrobial Activity : The presence of nitrogen heterocycles in the structure enhances the antimicrobial properties of these compounds. They have been tested against bacterial strains, showing promising results in inhibiting growth .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways, including apoptosis in cancer cells .
Anticancer Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in inducing apoptosis in cancer cells. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | MEL-8 | 2.41 | Caspase activation leading to cell death |
These findings indicate that modifications in the chemical structure can significantly enhance anticancer activity while maintaining selectivity towards cancerous cells over normal cells .
Antimicrobial Studies
In antimicrobial evaluations, this compound has shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 12.5 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing bromophenyl and oxadiazole moieties exhibit significant antimicrobial properties. The presence of the bromine atom enhances the compound's interaction with microbial targets, potentially leading to effective treatments against bacterial infections .
Anticancer Properties
N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide has shown promise in cancer research. The compound's structure allows it to interact with specific enzymes and receptors involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit cancer cell lines effectively, although further research is needed to elucidate the exact mechanisms .
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific functional properties. For example, its ability to form coordination complexes makes it suitable for applications in catalysis and as a precursor for advanced materials in electronics .
Photophysical Properties
Research indicates that compounds similar to this compound exhibit interesting photophysical properties. This can be exploited in the development of light-emitting devices and sensors .
Chemical Probes
This compound serves as a valuable chemical probe in biological studies. Its ability to selectively bind to certain biomolecules allows researchers to track biological processes and interactions within cells. This application is particularly important in drug discovery and development .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Evaluation of Novel Compounds | Antimicrobial Activity | Demonstrated significant antibacterial effects against various strains. |
| Biological Evaluation | Anticancer Properties | Inhibition of tumor cell proliferation was observed in vitro. |
| Material Science Research | Functional Materials | Highlighted potential applications in catalysis and electronics due to unique photophysical properties. |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In 6M HCl at reflux (110°C, 6–8 h), the acetamide converts to 2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetic acid and 4-bromoaniline.
-
Basic Hydrolysis : In 4M NaOH with ethanol (70°C, 4–5 h), similar products form with improved yield (~85%) compared to acidic conditions (~72%) .
Key Data :
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 6M HCl (reflux) | 110°C | 6–8 | 72 |
| 4M NaOH + EtOH | 70°C | 4–5 | 85 |
Nucleophilic Aromatic Substitution (Br→X)
The bromine on the 4-bromophenyl group participates in nucleophilic substitution under catalytic conditions:
-
Reagents : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 80°C, 12 h.
-
Example Reaction : Substitution with morpholine yields N-(4-morpholinophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (88% yield) .
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in strong acids:
-
Reaction with H₂SO₄ (conc.) : At 100°C for 2 h, the oxadiazole ring cleaves to form a nitrile and hydroxylamine derivative.
-
Cycloaddition : With acetylene dicarboxylate in toluene (reflux, 8 h), a [3+2] cycloaddition generates a triazole-linked product (82% yield) .
Cross-Coupling Reactions
The bromophenyl group facilitates palladium-catalyzed couplings:
-
Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ (3 mol%), arylboronic acid, and K₂CO₃ in dioxane (90°C, 12 h), biaryl derivatives form (75–92% yield) .
Table: Selected Cross-Coupling Results
| Boronic Acid | Product Yield (%) |
|---|---|
| Phenylboronic acid | 92 |
| 4-Methoxyphenyl | 88 |
| 3-Nitrophenyl | 75 |
Stability Under Reductive Conditions
The pyridinone and oxadiazole moieties remain intact under hydrogenation:
-
H₂/Pd-C (1 atm) : In ethanol (25°C, 6 h), the bromophenyl group is reduced to phenyl (quantitative), while other functional groups remain unaffected .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces C–Br bond homolysis, forming a phenyl radical that dimerizes (65% yield) or traps with O₂ to generate phenolic byproducts .
Interaction with Nucleophiles at the Pyridinone Ring
The pyridinone’s carbonyl group reacts with hydrazines:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, biological activities, and research findings for N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide and related compounds:
Key Comparative Insights
- Receptor Specificity : The target compound’s 1,2,4-oxadiazole-p-tolyl group may enhance lipophilicity and FPR2 binding compared to AMC3’s 3-methoxyphenyl substituent, which shows mixed FPR1/FPR2 activity .
- Core Heterocycle : Pyridin-1(2H)-one derivatives (e.g., target compound, AMC3) exhibit distinct receptor interaction profiles compared to pyridazin-3(2H)-one analogues (e.g., FPR2-specific agonists in ), likely due to electronic and steric differences .
- In contrast, oxadiazole-containing compounds like PSN375963 and Compound 130 highlight the pharmacophore’s versatility in targeting diverse pathways (GPCRs, viral proteases) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, and what challenges arise during purification?
- Methodology : The compound’s synthesis likely involves sequential cyclization and coupling steps. A common approach for oxadiazole-containing derivatives (e.g., ) employs chloroacetyl chloride for cyclization under reflux conditions (120°C, 5 hours) in glacial acetic acid. For pyridinone intermediates, palladium-catalyzed reductive cyclization () using formic acid derivatives as CO surrogates may optimize atom economy. Purification challenges include removing byproducts from multi-step reactions; flash chromatography (e.g., ) with gradients of ethyl acetate/hexane is recommended, followed by recrystallization in aqueous ethanol (50%) for improved yield and purity (>95%).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., pyridinone and acetamide protons at δ ~2.4–3.0 ppm and δ ~7.0–8.5 ppm for aromatic protons) (). Single-crystal X-ray diffraction () resolves stereoelectronic effects, particularly for oxadiazole and pyridinone moieties. HPLC-UV/HRMS ensures purity (>95%) and molecular weight confirmation (e.g., molecular weight ~527.8 g/mol for analogs in ).
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodology : Screen for kinase inhibition or antifungal activity using microplate-based enzymatic assays (e.g., for oxadiazole derivatives). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., IC50 determination). Physicochemical properties (e.g., logP ~2.6, topological polar surface area ~87.5 Ų in ) guide solubility adjustments for in vitro testing.
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?
- Methodology : Discrepancies may arise from metabolic stability (e.g., cytochrome P450 interactions) or membrane permeability ( ). Use LC-MS/MS to quantify intracellular concentrations. Cross-validate results with knockout cell lines (e.g., CRISPR-Cas9) to identify off-target effects. For contradictory antifungal data ( vs. 20), perform time-kill assays to distinguish static vs. cidal activity.
Q. What strategies optimize the compound’s selectivity for target proteins?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to map interactions between the oxadiazole ring and ATP-binding pockets ( ). Synthesize analogs with substituent variations (e.g., p-tolyl to 4-fluorophenyl in ) and compare binding kinetics via surface plasmon resonance (SPR). Free-energy perturbation (FEP) simulations quantify thermodynamic contributions of bromophenyl and acetamide groups to selectivity.
Q. How can degradation pathways be characterized to improve formulation stability?
- Methodology : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions (ICH guidelines). Use UPLC-QTOF to identify degradation products (e.g., hydrolysis of the oxadiazole ring). DSC/TGA analyzes thermal stability ( for analogous crystal structures). Stabilize labile groups via prodrug strategies (e.g., esterification of acetamide).
Key Notes for Experimental Design
- Contradictions in Synthesis : and highlight divergent yields (27% vs. 86%) for similar cyclization steps. Optimize reaction time, solvent (e.g., DMF vs. acetic acid), and catalyst loading to reconcile differences.
- Bioactivity Interpretation : Cross-reference antifungal data ( ) with structural analogs to distinguish scaffold-specific effects from assay variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
